An In-depth Technical Guide to the Chemical Properties of 2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid
An In-depth Technical Guide to the Chemical Properties of 2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid
For distribution to: Researchers, scientists, and drug development professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid. While direct experimental data for this specific molecule is limited in publicly accessible literature, this document consolidates information on its structural features, predicted spectral characteristics, and plausible synthetic routes based on established chemical principles and data from closely related analogues. The guide further explores the anticipated reactivity of its key functional groups—a sterically hindered secondary amine, a trisubstituted alkene, and a carboxylic acid—and discusses its potential applications in medicinal chemistry and materials science, drawing parallels with structurally similar pyrroline and pyrrolidine derivatives. This document serves as a foundational resource for researchers interested in the synthesis and utilization of this unique heterocyclic building block.
Introduction and Molecular Overview
2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid is a heterocyclic compound belonging to the pyrroline class of molecules. Its structure is characterized by a five-membered dihydropyrrole ring, gem-dimethyl groups at positions 2 and 5, and a carboxylic acid moiety at position 3. The presence of the gem-dimethyl groups provides significant steric hindrance around the nitrogen atom and the adjacent sp³ carbons, which influences the molecule's reactivity and conformational flexibility.
It is critical to distinguish this compound from its widely studied nitroxide radical analogue, 2,2,5,5-tetramethyl-3-pyrrolin-1-oxyl-3-carboxylic acid (CAS No. 2154-67-8), which is extensively used as a spin label in biophysical studies. The subject of this guide is the corresponding secondary amine (N-H), which possesses a distinct set of chemical properties and potential applications.
Molecular Structure and Key Features
The core structure combines several important functional groups that dictate its chemical behavior:
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Secondary Amine: The nitrogen atom, bearing a lone pair of electrons and a single hydrogen, can act as a nucleophile and a base.[1][2] Its reactivity is, however, modulated by the steric bulk of the adjacent gem-dimethyl groups.
-
Endocyclic Alkene: The double bond between C3 and C4 is trisubstituted, making it susceptible to electrophilic addition reactions, although its reactivity is influenced by the electronic nature of the neighboring carboxylic acid group.
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Carboxylic Acid: This functional group is a proton donor (acidic) and its carbonyl carbon is an electrophilic center, enabling a variety of derivatization reactions such as esterification and amidation.[3][4]
dot graph "molecular_structure" { layout="neato"; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];
} caption: "Structure of 2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid"
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₅NO₂ | [5], [6] |
| Molecular Weight | 169.22 g/mol | [5] |
| Appearance | Predicted to be a solid | - |
| Solubility | Predicted to be soluble in polar organic solvents | - |
Synthesis and Manufacturing
A direct, peer-reviewed synthesis for 2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid has not been prominently documented. However, a highly plausible and efficient synthetic route involves the hydrolysis of its corresponding amide precursor, 2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxamide (CAS No. 19805-75-5). This precursor is commercially available and its synthesis has been described.[7]
dot graph "synthesis_pathway" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [color="#34A853"];
} caption: "Proposed synthetic pathway via amide hydrolysis."
Proposed Experimental Protocol: Hydrolysis of the Amide Precursor
The hydrolysis of amides to carboxylic acids is a fundamental transformation in organic chemistry that can be achieved under either acidic or basic conditions.[5][6][8] Both methods typically require heating to overcome the high stability of the amide bond.
Method A: Acid-Catalyzed Hydrolysis
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Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxamide (1.0 eq).
-
Reagent Addition: Add an excess of an aqueous acid solution (e.g., 6M HCl or 3M H₂SO₄). The volume should be sufficient to ensure the starting material is fully suspended.
-
Reaction Conditions: Heat the mixture to reflux (typically 100-110 °C) and maintain for several hours (e.g., 4-24 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Adjust the pH of the solution to its isoelectric point using a suitable base (e.g., NaOH) to precipitate the amino acid product.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water and then a non-polar solvent (e.g., diethyl ether) to remove impurities.
-
Dry the product under vacuum.
-
Causality Behind Experimental Choices:
-
Protonation: The acid catalyst protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[5][6]
-
Leaving Group: Subsequent protonation of the nitrogen atom converts the amino group into a better leaving group (ammonia), which is then protonated to form an ammonium salt, driving the reaction equilibrium towards the products.
Method B: Base-Promoted Hydrolysis
-
Reaction Setup: In a round-bottom flask with a reflux condenser, dissolve or suspend 2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxamide (1.0 eq) in an aqueous solution of a strong base (e.g., 6M NaOH or KOH).
-
Reaction Conditions: Heat the mixture to reflux for an extended period (e.g., 12-48 hours), monitoring by TLC or LC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the solution with a strong acid (e.g., concentrated HCl) to a pH corresponding to the isoelectric point of the product. This protonates the carboxylate salt to form the free carboxylic acid.
-
Collect the precipitated product by vacuum filtration, wash with cold water, and dry under vacuum.
-
Causality Behind Experimental Choices:
-
Nucleophilic Attack: The hydroxide ion acts as the nucleophile, directly attacking the amide carbonyl carbon.[5]
-
Irreversible Step: The reaction is driven to completion by the final acid-base step, where the initially formed carboxylic acid is deprotonated by the strong base to form a carboxylate salt, which is unreactive towards the released amine.[5]
Spectral Properties (Predicted)
No experimentally derived spectra for 2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid are currently available in the literature. The following predictions are based on the analysis of its functional groups and comparison with similar structures.
¹H NMR Spectroscopy
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Key Insights |
| -COOH | 10.0 - 12.0 | Broad singlet | Highly deshielded proton, characteristic of carboxylic acids. Signal may disappear upon D₂O exchange.[9] |
| N-H | 1.0 - 4.0 | Broad singlet | Chemical shift is variable and depends on solvent and concentration. May also exchange with D₂O. |
| C4-H | ~6.0 - 7.0 | Singlet or narrow multiplet | Vinylic proton, expected to be deshielded by the adjacent C=C double bond and the electron-withdrawing carboxylic acid. |
| -CH₃ (gem-dimethyl) | ~1.2 - 1.5 | Two singlets | Two distinct signals are expected for the methyl groups at C2 and C5, each integrating to 6H. |
¹³C NMR Spectroscopy
| Carbon Environment | Predicted Chemical Shift (δ, ppm) | Key Insights |
| -COOH | 165 - 180 | Carbonyl carbon of the carboxylic acid, typically found in this downfield region.[9] |
| C3 (alkene) | 130 - 145 | Quaternary sp² carbon attached to the carboxylic acid. |
| C4 (alkene) | 120 - 135 | Tertiary sp² carbon of the alkene. |
| C2 & C5 | 60 - 75 | sp³ carbons adjacent to the nitrogen atom. Steric hindrance and substitution pattern influence the exact shift. |
| -CH₃ (gem-dimethyl) | 25 - 35 | sp³ carbons of the four methyl groups. |
Chemical Reactivity and Derivatization
The reactivity of this molecule is a composite of its three primary functional groups.
Reactions at the Nitrogen Atom
The secondary amine is a nucleophilic center. However, the flanking gem-dimethyl groups impose significant steric hindrance, which will likely decrease its reactivity compared to less substituted amines.
-
N-Alkylation: Reaction with alkyl halides can proceed, likely requiring forcing conditions (e.g., strong base, high temperature) to overcome steric hindrance. This would yield N-alkylated derivatives.[1]
-
N-Acylation: Amide bond formation with acyl chlorides or anhydrides is possible, leading to N-acylated products. This can be a strategy to protect the nitrogen or introduce further functionality.
Reactions at the Carboxylic Acid
The carboxylic acid group is a versatile handle for derivatization.
-
Esterification: Conversion to esters can be achieved through Fischer esterification (acid catalyst with an alcohol) or by using coupling agents. Due to the steric hindrance around the α-carbon, harsher conditions or more potent coupling agents like DCC (dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) might be necessary for efficient conversion, especially with bulky alcohols.[10][11][12]
-
Amide Bond Formation: The carboxylic acid can be coupled with primary or secondary amines to form a wide range of amides. This is a cornerstone reaction in drug discovery. Standard peptide coupling reagents (e.g., HATU, HOBt/EDC) would be effective in activating the carboxyl group for this transformation.[4][13]
-
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).
dot graph "reactivity_diagram" { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontcolor="#FFFFFF"]; edge [color="#5F6368", fontname="Helvetica", fontsize=10];
} caption: "Key reactivity pathways of the title compound."
Potential Applications in Drug Development and Research
Pyrrolidine and pyrrole carboxylic acid scaffolds are prevalent in biologically active molecules and approved pharmaceuticals.[3][14] Their rigid, five-membered ring structure serves as a valuable template for orienting functional groups in three-dimensional space, facilitating interactions with biological targets.
-
Scaffold for Medicinal Chemistry: The title compound can serve as a versatile starting material. The carboxylic acid allows for the attachment of various pharmacophores via amide or ester linkages, while the secondary amine provides a vector for further substitution to explore structure-activity relationships (SAR).
-
Bioisostere for Proline Analogues: Derivatives of this molecule could be investigated as constrained analogues of proline or other amino acids in peptide and peptidomimetic research. The unique substitution pattern may confer altered metabolic stability or receptor binding profiles.[15][16]
-
Antimicrobial and Anticancer Research: Many pyrrole and pyrrolidine derivatives have demonstrated potent antimicrobial and anticancer activities.[17] This scaffold could be explored for the development of new therapeutic agents in these areas.
Conclusion
2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid represents a structurally interesting yet underexplored chemical entity. While direct experimental characterization is sparse, its synthesis is feasible through established methods like amide hydrolysis. Its chemical behavior is governed by the interplay of a sterically hindered secondary amine, a trisubstituted alkene, and a versatile carboxylic acid group. The predictions and protocols outlined in this guide provide a solid foundation for researchers to synthesize, characterize, and utilize this compound as a novel building block in drug discovery, materials science, and broader chemical research. Further experimental validation of the properties and reactivity discussed herein is warranted and encouraged.
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